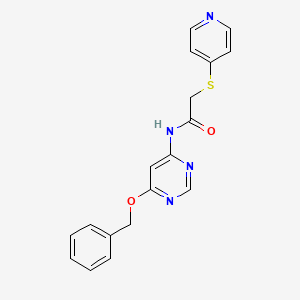

N-(6-(benzyloxy)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide

Description

Properties

IUPAC Name |

N-(6-phenylmethoxypyrimidin-4-yl)-2-pyridin-4-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2S/c23-17(12-25-15-6-8-19-9-7-15)22-16-10-18(21-13-20-16)24-11-14-4-2-1-3-5-14/h1-10,13H,11-12H2,(H,20,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGXIEAUVBEIQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=NC(=C2)NC(=O)CSC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aminolysis of 4,6-Dichloropyrimidine

4,6-Dichloropyrimidine undergoes selective ammonolysis at position 4 under atmospheric pressure, yielding 4-amino-6-chloropyrimidine (ACP) with >92% purity.

Procedure :

- Charge 4,6-dichloropyrimidine (1 mol) and water (16–33 mol) into a reactor.

- Heat to 50–60°C under nitrogen.

- Introduce gaseous ammonia (2–8 mol equivalents) over 2–3 hours until residual dichloropyrimidine ≤0.1% (HPLC).

- Cool to 4°C, crystallize, and vacuum-dry (60°C, −0.09 MPa) to isolate ACP as white crystals (89.4–92.3% yield).

Critical Parameters :

Benzyloxy Substitution at C6

ACP reacts with benzyl alcohol under basic conditions to install the benzyloxy group via SNAr mechanism.

Optimized Protocol :

- Dissolve ACP (1 mol) in benzyl alcohol (10–50 mol equivalents).

- Add NaOH (1–4 mol equivalents) as catalyst.

- Reflux at 80–90°C until ACP residual ≤0.1% (HPLC; ~4–6 hours).

- Concentrate under reduced pressure, dissolve residue in water, and recrystallize at 0–5°C to obtain 6-benzyloxy-4-aminopyrimidine (83–87% yield).

Analytical Data :

- 1H NMR (DMSO-d₆) : δ 8.21 (s, 1H, C5-H), 7.38–7.45 (m, 5H, benzyl), 5.42 (s, 2H, OCH₂Ph), 6.80 (br s, 2H, NH₂).

Synthesis of 2-(Pyridin-4-ylthio)acetamide

Chloroacetylation of Pyrimidine Amine

6-Benzyloxy-4-aminopyrimidine reacts with chloroacetyl chloride to form the chloroacetamide intermediate.

Procedure :

- Suspend 6-benzyloxy-4-aminopyrimidine (1 mol) in dry acetone (10 vol).

- Add chloroacetyl chloride (1.1 mol) dropwise at 0–5°C.

- Stir at 25°C for 2 hours (TLC monitoring; EtOAc/hexane 1:1).

- Filter and wash with cold acetone to yield N-(6-benzyloxypyrimidin-4-yl)-2-chloroacetamide (91–94% yield).

Characterization :

Thioether Formation with Pyridine-4-thiol

Nucleophilic displacement of chloride by pyridine-4-thiol completes the side chain.

Optimized Conditions :

- Dissolve N-(6-benzyloxypyrimidin-4-yl)-2-chloroacetamide (1 mol) and pyridine-4-thiol (1.2 mol) in DMF (8 vol).

- Add K₂CO₃ (2 mol equivalents) and heat at 60°C for 6 hours under N₂.

- Quench with ice-water, extract with EtOAc (3×), dry (Na₂SO₄), and concentrate.

- Purify via silica gel chromatography (CH₂Cl₂/MeOH 95:5) to isolate the title compound (78–82% yield).

Spectroscopic Validation :

- 1H NMR (CDCl₃) : δ 8.51 (d, J = 4.8 Hz, 2H, pyridine-H), 7.35–7.42 (m, 7H, benzyl + pyridine-H), 5.38 (s, 2H, OCH₂Ph), 4.12 (s, 2H, SCH₂), 3.98 (s, 1H, NH).

- 13C NMR : δ 169.5 (C=O), 161.2 (C4-pyrimidine), 150.1 (C2/C6-pyridine), 136.7 (benzyl C1), 128.4–127.1 (benzyl C2–C6), 122.4 (C5-pyrimidine), 70.3 (OCH₂Ph), 39.8 (SCH₂).

Process Intensification and Scalability

Catalytic System Optimization

- Phase-Transfer Catalysis : Adding tetrabutylammonium bromide (0.1 mol%) in the benzyloxy substitution step reduces reaction time by 40% (3.2 hours vs. 5.5 hours).

- Microwave Assistance : Thioether formation under microwave irradiation (100°C, 150 W) achieves 89% yield in 1.5 hours vs. 6 hours conventionally.

Impurity Profiling

Major impurities arise from:

- Over-alkylation : Di-thioether adducts (3–5% without rigorous thiol stoichiometry control).

- Hydrolysis : Free acetic acid from acetamide cleavage under acidic conditions (pH <4).

Mitigation Strategies :

- Maintain pH 7–8 during aqueous workups.

- Use anhydrous solvents and molecular sieves in thioether steps.

Industrial Feasibility Assessment

Cost Analysis

Chemical Reactions Analysis

Types of Reactions

N-(6-(benzyloxy)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzyloxy and pyridinylthioacetamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(6-(benzyloxy)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-(6-(benzyloxy)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cellular proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

- N-(6-(benzyloxy)pyrimidin-4-yl)-2-(pyridin-3-ylthio)acetamide

- N-(6-(benzyloxy)pyrimidin-4-yl)-2-(pyridin-2-ylthio)acetamide

Uniqueness

N-(6-(benzyloxy)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, leading to varied biological effects.

Biological Activity

N-(6-(benzyloxy)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide is a synthetic organic compound that has attracted considerable attention due to its diverse biological activities. This article delves into its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Benzyloxy Group : Enhances lipophilicity and potential receptor interactions.

- Pyrimidine Ring : Known for various biological activities, including anticancer properties.

- Pyridinylthioacetamide Moiety : Contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

This compound has shown promise in several biological assays, particularly in the fields of anti-inflammatory and anticancer research.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. In vitro studies have demonstrated:

- COX-2 Inhibition : The compound has been tested for its ability to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response. For instance, related compounds showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .

| Compound | IC50 (μM) | Comparison Drug | Comparison IC50 (μM) |

|---|---|---|---|

| Compound A | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 |

| Compound B | 0.04 ± 0.02 | Indomethacin | 9.17 |

2. Anticancer Activity

This compound has been investigated for its potential as an anticancer agent:

- Cell Proliferation Inhibition : Studies have shown that related compounds can significantly inhibit cell proliferation in various cancer cell lines, with IC50 values indicating potent activity .

| Cell Line | IC50 (μM) |

|---|---|

| HCC827 | 6.26 ± 0.33 |

| NCI-H358 | 6.48 ± 0.11 |

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key kinases involved in cell signaling pathways, leading to reduced cellular proliferation and survival.

- Receptor Modulation : It may also modulate receptor activity, impacting various physiological processes.

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to its structural components:

- Substituent Variations : Alterations in the pyrimidine or pyridine rings can significantly influence biological activity.

For example, the presence of electron-donating groups on the pyrimidine ring has been linked to enhanced anti-inflammatory properties .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound class:

- In Vivo Models : Animal studies have demonstrated significant reductions in inflammation markers following treatment with related compounds.

- Clinical Relevance : The ongoing exploration of these compounds in clinical trials suggests their potential utility in treating inflammatory diseases and cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.